![molecular formula C9H12FN2O9P B099895 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil CAS No. 17124-23-1](/img/structure/B99895.png)
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil
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Overview
Description
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil, also known as P-FAU, is a nucleotide analogue that has been extensively researched for its potential use in cancer treatment. P-FAU is a prodrug of 5-fluorouracil (5-FU), which is a commonly used chemotherapeutic agent. P-FAU is unique in that it is selectively activated in cancer cells, leading to increased efficacy and decreased toxicity compared to 5-FU.
Mechanism of Action
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is selectively activated in cancer cells by UCK, which is upregulated in many types of cancer. Once activated, 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is incorporated into DNA and RNA, leading to inhibition of DNA and RNA synthesis. This ultimately leads to cancer cell death.
Biochemical and Physiological Effects
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil can induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. In vivo studies have also shown that 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil can inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is its selectivity for cancer cells, which can lead to increased efficacy and decreased toxicity compared to 5-FU. However, 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil can be difficult to synthesize and purify, which can limit its use in lab experiments.
Future Directions
There are a number of future directions for research on 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil. One area of interest is the development of new methods for synthesizing and purifying 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil. Another area of interest is the development of new drug delivery systems for 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil, which could improve its efficacy and reduce toxicity. Additionally, further research is needed to better understand the mechanism of action of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil and its potential use in combination with other cancer treatments.
Synthesis Methods
The synthesis of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil involves the reaction of 5-FU with arabinose-1-phosphate, which is catalyzed by the enzyme uridine-cytidine kinase (UCK). This reaction results in the formation of 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil, which can then be used for further research or drug development.
Scientific Research Applications
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil is selectively activated in cancer cells, leading to increased efficacy compared to 5-FU. In vivo studies have also shown promising results, with 1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil demonstrating antitumor activity in a variety of cancer models.
properties
CAS RN |
17124-23-1 |
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Product Name |
1-(5-Phospho-beta-D-arabinofuranosyl)-5-fluorouracil |
Molecular Formula |
C9H12FN2O9P |
Molecular Weight |
342.17 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6+,8-/m1/s1 |
InChI Key |
RNBMPPYRHNWTMA-MNCSTQPFSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F |
Other CAS RN |
17124-23-1 |
synonyms |
1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil 5-fluorouracil arabinonucleoside 5'-phosphate ara-FUMP |
Origin of Product |
United States |
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